![molecular formula C20H21N5O4 B11009967 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11009967.png)
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N~1~-{2-[2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]ETHYL}-2-[3-OXO-5,6,7,8-TETRAHYDRO-2(3H)-CINNOLINYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features both quinoxaline and cinnoline moieties, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N1-{2-[2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]ETHYL}-2-[3-OXO-5,6,7,8-TETRAHYDRO-2(3H)-CINNOLINYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the Claisen–Schmidt condensation reaction, which is used to form the quinoxaline moiety . The reaction conditions often involve the use of basic or neutral environments to achieve good yields. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the heteroatoms are present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-{2-[2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]ETHYL}-2-[3-OXO-5,6,7,8-TETRAHYDRO-2(3H)-CINNOLINYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-{2-[2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]ETHYL}-2-[3-OXO-5,6,7,8-TETRAHYDRO-2(3H)-CINNOLINYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline and cinnoline moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with quinoxaline or cinnoline structures. Examples include:
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Cinnoline derivatives: Studied for their anti-inflammatory and antiviral activities.
What sets N1-{2-[2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]ETHYL}-2-[3-OXO-5,6,7,8-TETRAHYDRO-2(3H)-CINNOLINYL]ACETAMIDE apart is its unique combination of both quinoxaline and cinnoline moieties, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N5O4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H21N5O4/c26-17(12-25-18(27)11-13-5-1-2-6-14(13)23-25)21-9-10-24-16-8-4-3-7-15(16)22-19(28)20(24)29/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,21,26)(H,22,28) |
InChI Key |
KUGPCCWBJCZLJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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